1-Bromo-5-chloro-2,3-difluorobenzene
Overview
Description
1-Bromo-2,3-difluorobenzene is a clear colorless to peach liquid . It is an intermediate for liquid crystal and drugs . It may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) and in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .
Synthesis Analysis
One of the most common methods for the synthesis of 1-bromo-2,3-difluorobenzene is the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . Another method involves adding a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride at 30-35°C for 30 minutes .Molecular Structure Analysis
The molecular formula of 1-Bromo-2,3-difluorobenzene is C6H3BrF2 . The molecular weight is 192.99 .Chemical Reactions Analysis
1-Bromo-2,3-difluorobenzene may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372). It may also be used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane .Physical And Chemical Properties Analysis
1-Bromo-2,3-difluorobenzene has a boiling point of 234 °C, a density of 1.724 g/mL at 25 °C, and a refractive index of 1.509 . It is a clear liquid and its color ranges from colorless to almost colorless .Scientific Research Applications
1. Synthesis of 2,3-Difluorohalobenzenes
- Application Summary: “1-Bromo-5-chloro-2,3-difluorobenzene” is used in the synthesis of 2,3-difluorohalobenzenes .
- Method of Application: The gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C gives 3,3,4,4-tetrafluorocyclohex-1-ene, which is selectively converted to 1-bromo- or 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .
- Results: This method allows for the regioselective synthesis of 2,3-difluorohalobenzenes .
2. Synthesis of CGRP Receptor Antagonist
- Application Summary: “1-Bromo-5-chloro-2,3-difluorobenzene” may be used in the synthesis of a potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372) .
3. Preparation of 2,3-Difluorophenyl (Dimethyl)Phosphane
Safety And Hazards
1-Bromo-2,3-difluorobenzene is flammable and poses risks to the eyes, skin, and respiratory system . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
1-Bromo-2,3-difluorobenzene may be used in the synthesis of potent, orally active Calcitonin gene-related peptide (CGRP) receptor antagonist (BMS-846372). It may also be used in the preparation of 2,3-difluorophenyl (dimethyl)phosphane . This suggests potential applications in pharmaceuticals and other fields.
properties
IUPAC Name |
1-bromo-5-chloro-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGHEPDHRHJOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-chloro-2,3-difluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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